![molecular formula C13H8FNO2S B10912603 2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B10912603.png)
2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione: , also known as Y6 , is a compound with the following chemical formula:
- It features a fused isoindole ring system with a fluorothiophene side group.
- Y6 has garnered interest due to its applications in organic solar cells (OSCs) and other optoelectronic devices.
C20H12F2N2O2S2
.Preparation Methods
Synthetic Routes: Y6 can be synthesized through various routes, including multistep organic synthesis.
Reaction Conditions: The exact conditions depend on the specific synthetic pathway, but they typically involve coupling reactions, cyclizations, and functional group transformations.
Industrial Production: While Y6 is not yet produced industrially at large scale, research efforts focus on scalable and efficient synthesis methods.
Chemical Reactions Analysis
Reactivity: Y6 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction, but they often involve modifications of the fluorothiophene or isoindole moieties.
Scientific Research Applications
Organic Solar Cells: Y6 serves as an electron acceptor material in OSCs due to its favorable energy levels and efficient charge transport properties.
Photodetectors: Y6-based devices exhibit excellent photoresponse characteristics.
Light-Emitting Diodes (LEDs): Y6 derivatives have been explored for electroluminescent applications.
Mechanism of Action
- Y6’s mechanism involves efficient energy transfer from donor materials (e.g., polymeric donors like PM6) to Y6.
- The long-range energy transfer assists excitons to reach the preferred Y6/PM6 interfaces, enhancing OSC performance.
Comparison with Similar Compounds
Similar Compounds: Y6 belongs to the family of non-fullerene acceptors (NFAs) used in OSCs.
Uniqueness: Y6 stands out due to its fluorothiophene side group and isoindole core, contributing to its favorable properties.
Properties
Molecular Formula |
C13H8FNO2S |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[(5-fluorothiophen-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H8FNO2S/c14-11-6-5-8(18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2 |
InChI Key |
VAZWOFIXNDHNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B10912520.png)
![5-(4-Nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B10912524.png)
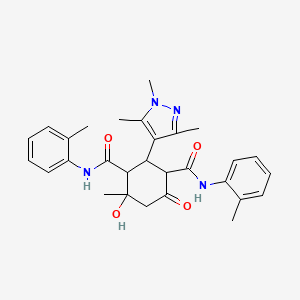
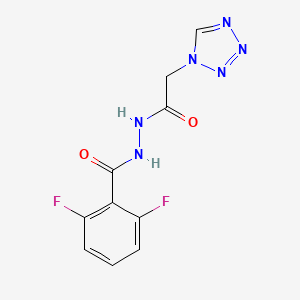

![1,3-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912542.png)
![(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B10912548.png)

![methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912563.png)
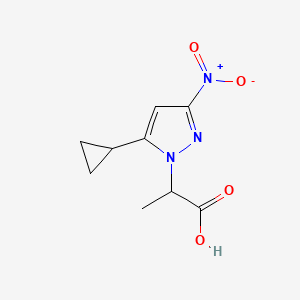
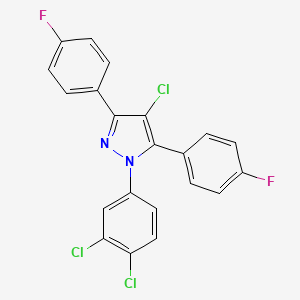
![3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10912585.png)
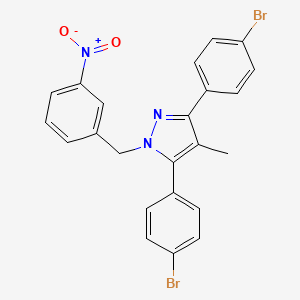
![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10912598.png)
